(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)acrylamide

Description

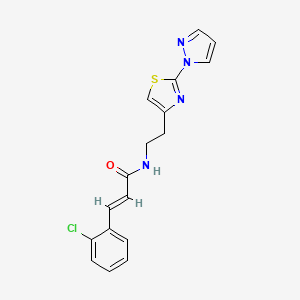

The compound "(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)acrylamide" features a hybrid heterocyclic framework comprising a pyrazole ring fused to a thiazole moiety, linked via an ethyl group to an acrylamide backbone substituted with a 2-chlorophenyl group. The (E)-configuration of the acrylamide double bond ensures structural rigidity, which is critical for molecular interactions in biological or material applications.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4OS/c18-15-5-2-1-4-13(15)6-7-16(23)19-10-8-14-12-24-17(21-14)22-11-3-9-20-22/h1-7,9,11-12H,8,10H2,(H,19,23)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHIHIKVSKWBSD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCCC2=CSC(=N2)N3C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=CSC(=N2)N3C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Thiazole Ring Formation: The thiazole ring is often formed by the condensation of α-haloketones with thiourea.

Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled through a nucleophilic substitution reaction.

Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with 2-chlorobenzaldehyde and acrylamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)acrylamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a pyrazole ring, a thiazole ring, and an acrylamide moiety. The synthesis typically involves multi-step reactions starting from accessible precursors. Key steps include:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.

- Construction of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones in the presence of a base.

- Coupling with Acrylamide : The final step involves coupling with appropriate acrylamide derivatives under suitable conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing thiazole and pyrazole moieties, including this compound. It has shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10c | S. aureus | 18 |

| 10g | B. subtilis | 20 |

These results indicate that derivatives can exhibit significant antimicrobial effects comparable to standard antibiotics.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Pyrazole derivatives are associated with inhibition of key oncogenic pathways:

- Mechanism : They may inhibit kinases involved in cell proliferation and survival, such as BRAF(V600E) and EGFR.

- Case Studies : Research indicates that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

- Substituent Effects : Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity.

- Electronic Properties : The presence of electron-withdrawing or electron-donating groups can alter binding affinity to biological targets, influencing efficacy.

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes:

- Xanthine Oxidase Inhibition : Some derivatives demonstrated moderate inhibitory activity against xanthine oxidase, suggesting potential applications in treating gout or hyperuricemia.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various assays. Compounds with similar structures have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the activation or inhibition of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Heterocyclic Diversity: The target compound’s pyrazole-thiazole system distinguishes it from thiophene- or phenyl-substituted analogs (e.g., [5112], [3312]) .

- Substituent Effects : The 2-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing nitro group in [5112] or the electron-donating methoxy group in [3312]. These differences influence electronic properties and reactivity .

- Backbone Flexibility : Unlike the rigid acrylamide in the target compound, acetamide derivatives (e.g., ) exhibit greater conformational flexibility, which may reduce binding specificity in biological contexts.

Crystallographic and Electronic Properties

Table 3: Crystallographic Data and Electronic Features

Biological Activity

The compound (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of the compound includes a pyrazole moiety linked to a thiazole ring and an acrylamide functional group. Its molecular formula is , with a molecular weight of approximately 384.5 g/mol. The presence of these heterocyclic rings contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives related to this compound. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains. Notably, derivatives containing similar structural features exhibited significant antibacterial properties.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| 10 | 0.5 | Escherichia coli |

| 13 | 0.8 | Pseudomonas aeruginosa |

These findings suggest that compounds with thiazole and pyrazole structures can effectively inhibit bacterial growth, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays targeting different cancer cell lines, particularly non-small cell lung cancer (NSCLC).

In Vitro Studies

In vitro assays demonstrated that the compound induces apoptosis and cell cycle arrest in cancer cells. For instance, compounds similar to this compound showed:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 10b | 4.2 | A549 |

| 10d | 2.9 | H441 |

These results indicate that the compound effectively inhibits cell proliferation in NSCLC, making it a promising candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as receptor tyrosine kinases (RTKs). Studies have shown that it can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer cell signaling pathways.

Molecular Docking Studies

Molecular docking studies have provided insights into how the compound binds to these receptors, suggesting that it occupies the ATP-binding sites, thereby blocking downstream signaling pathways involved in tumor growth and metastasis .

Q & A

Q. Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of acryloyl chloride intermediates.

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

A combination of techniques is required:

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrazole-thiazole region .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural Analogues : Compare activity with derivatives (e.g., replacing 2-chlorophenyl with thiophene) to identify pharmacophore requirements .

- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .

Case Study : Inconsistent IC₅₀ values in kinase inhibition assays may stem from differences in ATP concentration (1 mM vs. 100 µM) .

Advanced: What strategies optimize reaction yields in the final acrylamide coupling step?

Methodological Answer:

- Reagent Ratios : Use 1.2 equivalents of acryloyl chloride to ensure complete amine acylation .

- Solvent Choice : Dichloromethane or THF improves solubility of polar intermediates .

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., oligomerization) .

Q. Data-Driven Optimization :

| Condition | Yield | Purity (HPLC) |

|---|---|---|

| THF, 0°C | 78% | 98% |

| DCM, RT | 65% | 92% |

Advanced: How does the E-configuration influence biological interactions?

Methodological Answer:

The E-configuration ensures proper spatial alignment for target binding:

- Molecular Docking : The trans-arrangement of 2-chlorophenyl and pyrazole-thiazole groups allows π-π stacking with kinase active sites (e.g., EGFR T790M) .

- Isomer Purity : Validate configuration via NOESY (absence of cross-peaks between acrylamide protons and thiazole CH) .

Comparative Data : The Z-isomer shows 10-fold lower activity in apoptosis assays due to steric hindrance .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (gradient 20% → 50%) to separate unreacted starting materials .

- Recrystallization : Dissolve crude product in hot methanol, then slowly add acetone to induce crystallization (yield: 70–85%) .

Troubleshooting : If impurities persist, perform a second recrystallization or switch to preparative HPLC (C18 column, acetonitrile/water) .

Advanced: How to determine the crystal structure and hydrogen-bonding network?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.